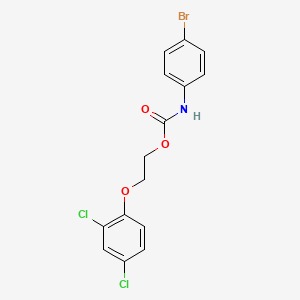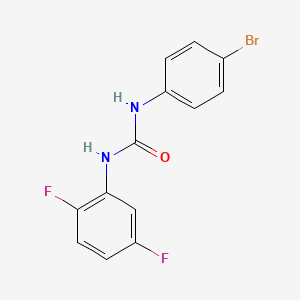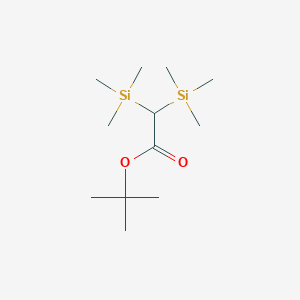
tert-Butyl bis(trimethylsilyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl bis(trimethylsilyl)acetate: is an organic compound with the molecular formula C12H28O2Si2 . It is a derivative of acetic acid where the hydrogen atoms are replaced by tert-butyl and trimethylsilyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl bis(trimethylsilyl)acetate typically involves the reaction of tert-butyl acetate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
tert-Butyl acetate+trimethylsilyl chloridebasetert-Butyl bis(trimethylsilyl)acetate+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl bis(trimethylsilyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution.
Hydrolysis: In the presence of water, the trimethylsilyl groups can be hydrolyzed to form tert-butyl acetate and trimethylsilanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Acids and Bases: Used to catalyze hydrolysis and other reactions.
Oxidizing and Reducing Agents: Such as hydrogen peroxide and sodium borohydride, are used in oxidation and reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: tert-Butyl acetate and trimethylsilanol are the primary products of hydrolysis.
Applications De Recherche Scientifique
tert-Butyl bis(trimethylsilyl)acetate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis, particularly in the protection of functional groups.
Biology: Used in the modification of biomolecules for analytical purposes.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl bis(trimethylsilyl)acetate involves the interaction of its functional groups with target molecules. The trimethylsilyl groups provide steric protection, while the tert-butyl group enhances the compound’s stability. The compound can act as a protecting group for alcohols and amines, preventing unwanted reactions during synthesis.
Comparaison Avec Des Composés Similaires
tert-Butyl acetate: A simpler ester with similar reactivity but lacking the trimethylsilyl groups.
Trimethylsilyl acetate: Contains only the trimethylsilyl group without the tert-butyl group.
Bis(trimethylsilyl)acetamide: Another compound with trimethylsilyl groups used in organic synthesis.
Uniqueness: tert-Butyl bis(trimethylsilyl)acetate is unique due to the presence of both tert-butyl and trimethylsilyl groups, which provide a combination of steric protection and stability. This makes it particularly useful in complex synthetic routes where multiple functional groups need to be protected.
Propriétés
Numéro CAS |
61501-32-4 |
|---|---|
Formule moléculaire |
C12H28O2Si2 |
Poids moléculaire |
260.52 g/mol |
Nom IUPAC |
tert-butyl 2,2-bis(trimethylsilyl)acetate |
InChI |
InChI=1S/C12H28O2Si2/c1-12(2,3)14-10(13)11(15(4,5)6)16(7,8)9/h11H,1-9H3 |
Clé InChI |
QDQNUGPFAAPFEX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C([Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


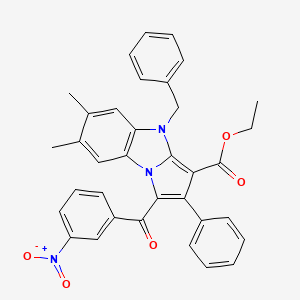
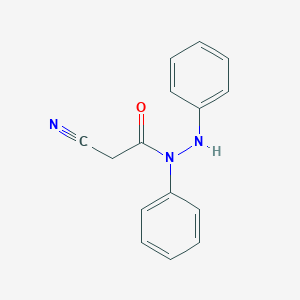
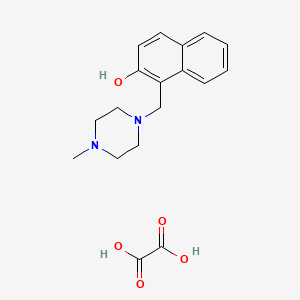


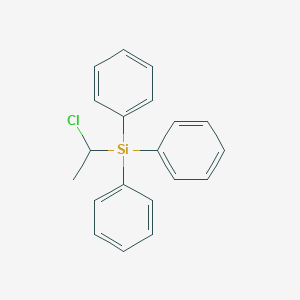
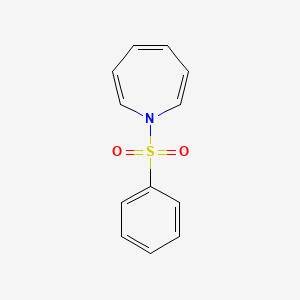
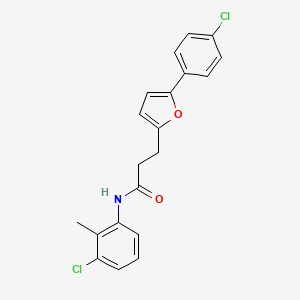
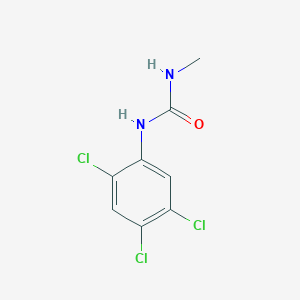
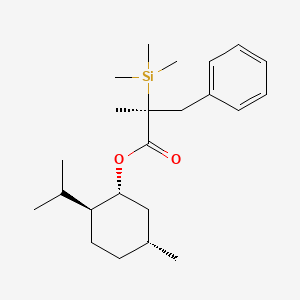
![2-phenylpyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B15075151.png)
